Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including an ester, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Formation of the Ester Group: The ester group can be introduced through an esterification reaction involving the appropriate carboxylic acid and alcohol.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as receptors or enzymes.
Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and chlorophenyl group are likely involved in binding to these targets, while the ester group may influence the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-3-(4-chlorophenyl)acrylate: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties of Ethyl 4-(3-{4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29ClN2O4 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
ethyl 4-[3-[4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H29ClN2O4/c1-2-33-26(32)20-7-11-22(12-8-20)29-24(30)17-23(25(29)31)28-15-13-19(14-16-28)4-3-18-5-9-21(27)10-6-18/h5-12,19,23H,2-4,13-17H2,1H3 |
InChI Key |
SYOZSPZHZBPQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.